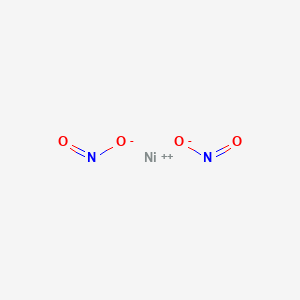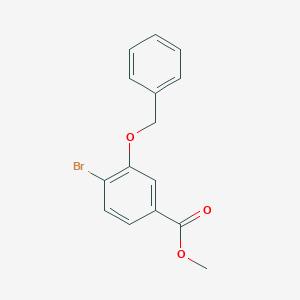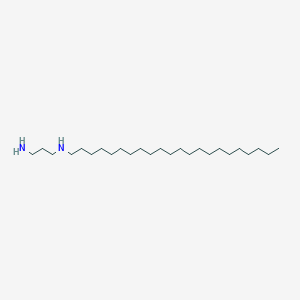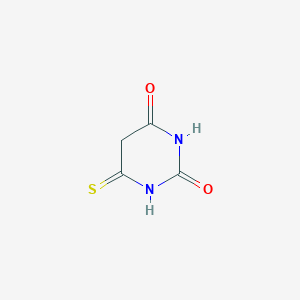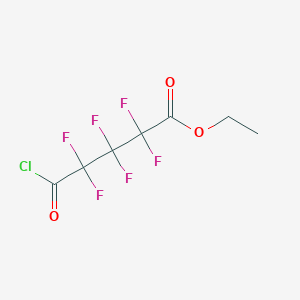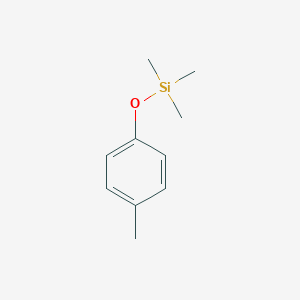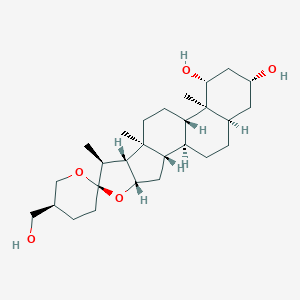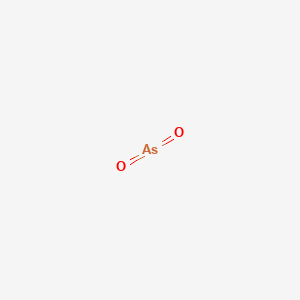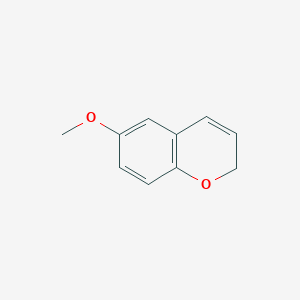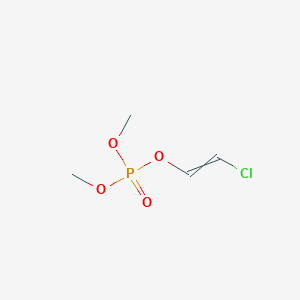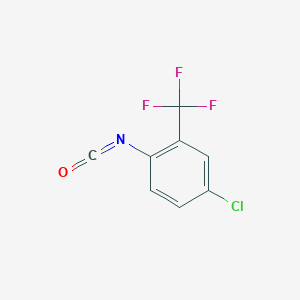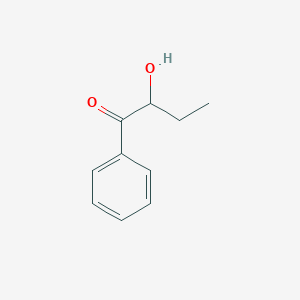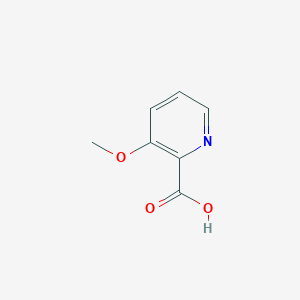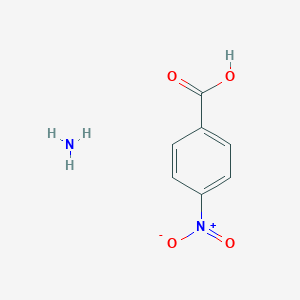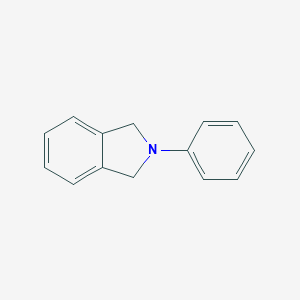
2-phenylisoindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenylisoindoline is a heterocyclic compound that features a fused ring system consisting of an isoindole core with a phenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylisoindoline can be achieved through several methods. One common approach involves the reaction of N-phenylphthalimide with a reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) under reflux conditions . Another method includes the cyclization of N-phenyl-o-phenylenediamine with phthalic anhydride in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieve efficient production.
化学反应分析
Types of Reactions
2-phenylisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole derivatives.
Reduction: Reduction reactions can yield dihydroisoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, and acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications.
科学研究应用
2-phenylisoindoline has diverse applications in scientific research:
作用机制
The mechanism of action of 2-phenylisoindoline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical transformations. Its biological activity is attributed to its ability to interact with cellular receptors and enzymes, modulating their functions .
相似化合物的比较
Similar Compounds
1H-isoindole: A parent compound with a similar core structure but lacking the phenyl substituent.
2-phenyl-1H-isoindole: A closely related compound with a different degree of saturation in the isoindole ring.
Phthalimide derivatives: Compounds with similar structural motifs and functional properties.
Uniqueness
2-phenylisoindoline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its phenyl substituent and dihydroisoindole core contribute to its versatility in various applications.
属性
CAS 编号 |
19375-67-8 |
|---|---|
分子式 |
C14H13N |
分子量 |
195.26 g/mol |
IUPAC 名称 |
2-phenyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H13N/c1-2-8-14(9-3-1)15-10-12-6-4-5-7-13(12)11-15/h1-9H,10-11H2 |
InChI 键 |
QQULFDKOSHUTTM-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC=C3 |
规范 SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC=C3 |
Key on ui other cas no. |
19375-67-8 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


